molecular formula C19H18N2O3 B11615015 Ethyl 4-[(3-hydroxyphenyl)amino]-2-methylquinoline-6-carboxylate

Ethyl 4-[(3-hydroxyphenyl)amino]-2-methylquinoline-6-carboxylate

Cat. No.: B11615015
M. Wt: 322.4 g/mol
InChI Key: ABUYBSFUDUZBMR-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-hydroxyphenyl)amino]-2-methylquinoline-6-carboxylate is a complex organic compound with a quinoline core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-hydroxyphenyl)amino]-2-methylquinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxyaniline with 2-methylquinoline-6-carboxylic acid under acidic conditions to form the desired product. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-hydroxyphenyl)amino]-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration with nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Ethyl 4-[(3-hydroxyphenyl)amino]-2-methylquinoline-6-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-hydroxyphenyl)amino]-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-(3-hydroxyphenyl)-3-thiophenecarboxylate: Similar structure with a thiophene ring instead of a quinoline ring.

    2-{[2-(4-hydroxyphenyl)-ethyl]amino}-4-methylquinoline: Similar structure with variations in the substituents on the quinoline ring.

Uniqueness

Ethyl 4-[(3-hydroxyphenyl)amino]-2-methylquinoline-6-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of a hydroxyphenyl group and a carboxylate ester makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

ethyl 4-(3-hydroxyanilino)-2-methylquinoline-6-carboxylate

InChI

InChI=1S/C19H18N2O3/c1-3-24-19(23)13-7-8-17-16(10-13)18(9-12(2)20-17)21-14-5-4-6-15(22)11-14/h4-11,22H,3H2,1-2H3,(H,20,21)

InChI Key

ABUYBSFUDUZBMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC3=CC(=CC=C3)O

Origin of Product

United States

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